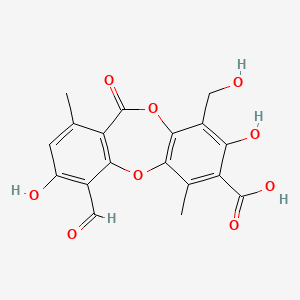
histrionicotoxin 283A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Histrionicotoxin is an azaspiro compound that is 1-azaspiro[5.5]undecane substituted by a hydroxy group at position 8, a but-1-en-3-yn-1-yl group at position 7 and a pent-3-en-1-yn-5-yl group at position 2 (the 2S,6R,7S,8S stereoisomer). It has a role as a metabolite. It is an azaspiro compound, a secondary alcohol and a terminal acetylenic compound.
Scientific Research Applications
Synthesis and Structural Studies
- Synthetic Studies : Histrionicotoxin 283A (HTX-283A) has been a subject of extensive synthetic studies. These studies include total syntheses of HTX-283A, showcasing its complex spirocyclic structure. These efforts provide insights into the structural aspects of this alkaloid and its analogs, contributing to the understanding of its bioactivity (Sinclair & Stockman, 2007).
- One-Step Synthesis : A novel one-step synthesis approach for the 1-azaspiro[5.5]undecane skeleton, a characteristic feature of HTX-283A, has been reported. This methodology simplifies the synthesis process, potentially aiding in the exploration of its pharmacological properties (Matsumura et al., 2021).
Biological Activity and Potential Applications
- Neurological Properties : Histrionicotoxin alkaloids, including HTX-283A, exhibit intriguing neurophysiological properties due to their unique structures. These properties have garnered interest in their potential as pharmacological tools or drug candidates, particularly in the context of neurological disorders (Jones et al., 2012).
- Potential in Targeted Therapy : The structural complexity and biological activity of HTX-283A and related compounds suggest potential in targeted therapy, particularly in the context of cancer research. The unique molecular architecture of these compounds could be harnessed to develop novel therapeutic agents (Pastan et al., 2007).
properties
Molecular Formula |
C19H25NO |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
(2S,6R,10S,11S)-11-[(E)-but-1-en-3-ynyl]-2-[(E)-pent-2-en-4-ynyl]-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C19H25NO/c1-3-5-7-10-16-11-8-14-19(20-16)15-9-13-18(21)17(19)12-6-4-2/h1-2,5-7,12,16-18,20-21H,8-11,13-15H2/b7-5+,12-6+/t16-,17-,18+,19-/m1/s1 |
InChI Key |
JBRYWENFVHQBGY-GFSCOHCQSA-N |
Isomeric SMILES |
C#C/C=C/C[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2/C=C/C#C)O |
SMILES |
C#CC=CCC1CCCC2(N1)CCCC(C2C=CC#C)O |
Canonical SMILES |
C#CC=CCC1CCCC2(N1)CCCC(C2C=CC#C)O |
synonyms |
histrionicotoxin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1S)-5-[3-[4-[(1S)-6,8-dihydroxy-1,3-dimethyl-1,2,3,4-tetrahydroisoquinolin-5-yl]-1-hydroxy-8-methoxy-6-methylnaphthalen-2-yl]-4-hydroxy-5-methoxy-7-methylnaphthalen-1-yl]-1,3-dimethyl-1,2,3,4-tetrahydroisoquinoline-6,8-diol](/img/structure/B1234977.png)











![1-(4-nitrophenyl)-3-[(Z)-(1,3,3-trimethylindol-2-ylidene)methyl]pyrrolidine-2,5-dione](/img/structure/B1234995.png)